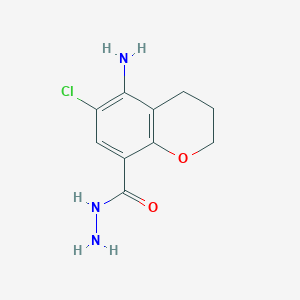
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Hydrazine hydrate
Reaction Conditions: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 6 hours.
Industrial Production Methods
Industrial production of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity while minimizing the use of toxic and corrosive reagents. The reaction conditions are carefully controlled to maintain consistency and reproducibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide typically involves multiple steps, starting from readily available starting materials
-
Formation of 5-amino-6-chloro-chroman-8-carboxylic acid
Starting Material: 4-aminosalicylic acid
Reaction Conditions: The reaction mixture is cooled to 0°C, diluted with water, and neutralized with aqueous NaOH solution.
Yield: The key intermediate acid is isolated with 96% purity in 90% yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for 5-HT4 receptors, which are involved in various physiological processes. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-6-chloro-chroman-8-carboxylic acid: This compound lacks the hydrazide group but shares similar structural features.
5-Amino-6-bromo-chroman-8-carboxylic acid hydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12ClN3O2 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-4-6(10(15)14-13)9-5(8(7)12)2-1-3-16-9/h4H,1-3,12-13H2,(H,14,15) |
Clé InChI |
NFXVZQDQVSGWSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)NN)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-4-(methoxymethyl)-,methyl ester](/img/structure/B8553670.png)


![4-Chloro-5-nitrothieno[2,3-b]pyridine](/img/structure/B8553689.png)

![1-(4-Methyl-4-{4-[(propan-2-yl)oxy]phenyl}pentyl)-3-phenoxybenzene](/img/structure/B8553706.png)


![N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline](/img/structure/B8553718.png)


![3-(2-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8553749.png)
![2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide](/img/structure/B8553753.png)
